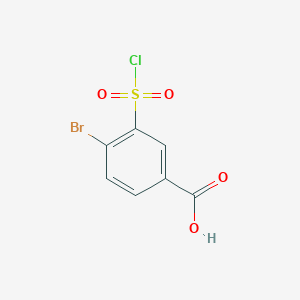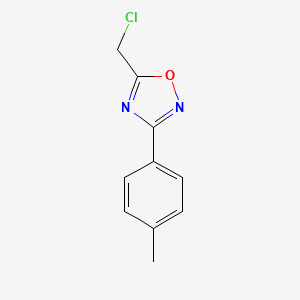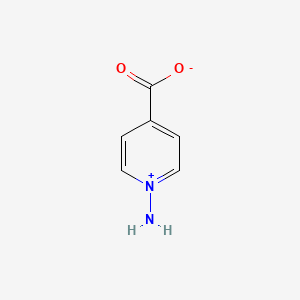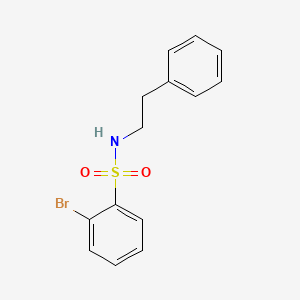
3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is a chemical of interest due to its potential applications in various fields of chemistry and biology. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures and the use of chiral auxiliaries or photochemical methods. For instance, the synthesis of optically active oxazoles with a 3,4-dimethoxyphenyl group has been achieved by treating 3,4-dimethoxybenzoyl chloride with chiral isocyanides in the presence of a superbase, resulting in compounds with high fluorescence quantum yields . Another approach involves a photochemical methodology to synthesize perfluoroaryl-oxadiazoles, which could be adapted for the synthesis of oxazoles by changing the reaction partners . Additionally, a six-step procedure starting from 3,4-dimethoxyacetophenone has been used to synthesize 2-methylthiazole-5-carboxylic acid derivatives with a 3,4-dimethoxyphenyl group, indicating the versatility of the dimethoxyphenyl moiety in synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative was obtained by X-ray means . Similarly, the structure of a triazolone compound containing a 3,4-dimethoxyphenyl moiety was elucidated using IR, 1H-NMR, 13C-NMR, and X-ray spectral techniques . These studies highlight the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with a 3,4-dimethoxyphenyl group can be diverse. For instance, the photochemical synthesis of oxadiazoles and their subsequent reactions with nitrogen nucleophiles demonstrate the potential for a variety of chemical transformations . The thermal dimerization of oxazolinones and their reactions with carbon dioxide or dimethyl acetylenedicarboxylate further illustrate the reactivity of oxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a 3,4-dimethoxyphenyl group are influenced by their molecular structure. High fluorescence quantum yields have been reported for some oxazole derivatives, suggesting potential applications in materials science . The antioxidant properties of triazolones with a 3,4-dimethoxyphenyl moiety have been evaluated, with several compounds exhibiting significant activity . Additionally, the crystallographic investigations of Schiff base ligands with a 3,4-dimethoxyphenyl group provide insights into their solid-state properties and tautomeric equilibria .
科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
Compounds structurally similar to 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine, such as derivatives of 1,3,4-oxadiazole, have been synthesized and shown to possess antimicrobial activities against various pathogenic bacteria and fungi. These compounds have also demonstrated anti-proliferative activities against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Structural Applications
Studies have explored the synthesis of functionally substituted isoxazoles and oxazoles from related compounds, highlighting the potential of these chemical structures in the development of new materials with unique properties (Potkin et al., 2009). Additionally, research on chiral auxiliary-bearing isocyanides suggests the use of these compounds in asymmetric synthesis, with some derivatives showing strong fluorescence properties, which could be relevant in materials science and spectroscopy applications (Tang & Verkade, 1996).
Novel Compound Synthesis and Pharmacological Research
The synthesis of novel compounds, such as 3-(3,4-dimethoxyphenyl)-propylamine derivatives, has been investigated for their potential applications in pharmacology and drug design (Berney & Jauner, 1976). The ability to create diverse chemical structures from these compounds opens avenues for the discovery of new therapeutic agents.
Multicomponent Synthesis and Chemical Reactivity
Research has been conducted on the multicomponent synthesis of compounds like 5-aminooxazole, illustrating the reactivity and versatility of these chemical structures in complex synthesis processes (Janvier et al., 2002).
Safety And Hazards
The safety and hazards associated with “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” are not directly provided in the available literature. However, safety data sheets for related compounds such as 3,4-dimethoxyphenylacetone provide information on potential hazards, safety precautions, and first-aid measures192021.
将来の方向性
The future directions for research on “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” are not directly provided in the available literature. However, related compounds have been studied for their potential applications in various fields222314.
Please note that this analysis is based on the available information and may not fully cover “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” due to the limited data. Further research and studies are needed to provide a more comprehensive understanding of this compound.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(12)16-13-8/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIGIPATKBAYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401972 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
CAS RN |
501325-88-8 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

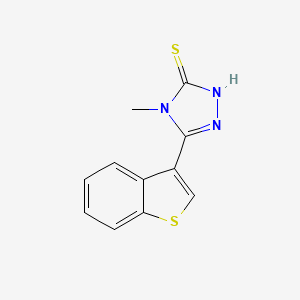
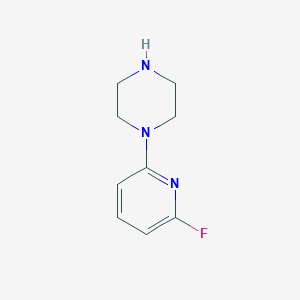
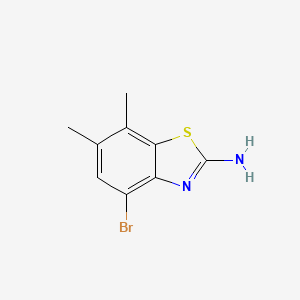
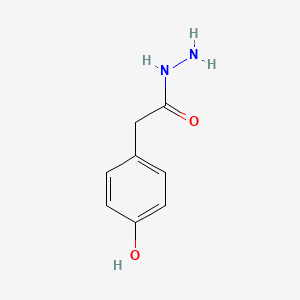
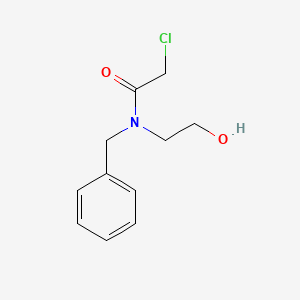
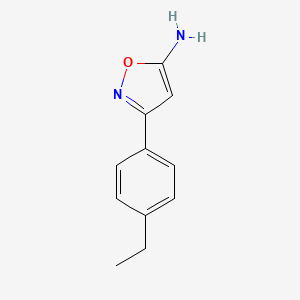

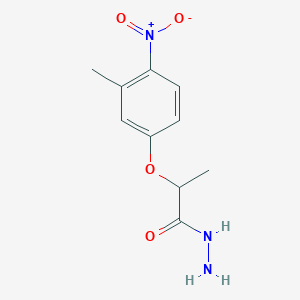
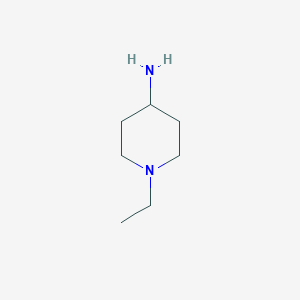
![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)
